14-Hydroxy sprengerinin C

Description

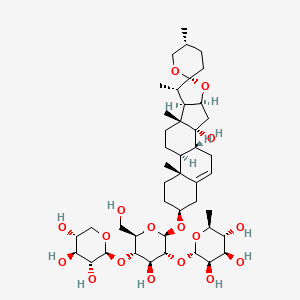

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2R,4S,5'R,6R,7S,8R,9R,12S,13R,16S)-2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O17/c1-19-8-13-44(55-17-19)20(2)29-27(61-44)15-43(53)25-7-6-22-14-23(9-11-41(22,4)24(25)10-12-42(29,43)5)57-40-37(60-39-34(51)32(49)30(47)21(3)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)26(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21+,23+,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42-,43-,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONBXCCYURJCAY-LSXBRKLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Investigating Signaling Pathways with 14-Hydroxy Sprengerinin C: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sprengerinin C, a steroidal saponin, has demonstrated significant anti-tumorigenic effects, particularly in hepatocellular carcinoma. Its multifaceted mechanism of action involves the modulation of several key signaling pathways that regulate cell proliferation, angiogenesis, and apoptosis. While specific research on 14-Hydroxy sprengerinin C is limited, the data available for Sprengerinin C provides a strong foundation for investigating its potential as a therapeutic agent. These application notes provide an overview of the signaling pathways affected by Sprengerinin C and detailed protocols for key experiments to facilitate further research.

Key Signaling Pathways Modulated by Sprengerinin C

Sprengerinin C has been shown to exert its anti-cancer effects by targeting multiple critical signaling cascades within tumor cells and the tumor microenvironment.

-

Inhibition of Angiogenesis: Sprengerinin C effectively suppresses tumor angiogenesis by blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-dependent signaling pathways. This includes the inhibition of the PI3K/Akt/mTOR and p38 MAPK pathways, which are crucial for endothelial cell proliferation, migration, and tube formation. Furthermore, it inhibits the release of VEGF from hypoxic cancer cells by suppressing the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α).

-

Induction of Apoptosis: The compound induces programmed cell death in cancer cells through the activation of an NADPH oxidase/Reactive Oxygen Species (ROS)-dependent caspase apoptosis pathway. This intrinsic apoptotic pathway is a key mechanism for eliminating malignant cells.

-

Cell Cycle Arrest: Sprengerinin C causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. This is achieved through a p53-mediated mechanism.

Quantitative Data

The following table summarizes the reported inhibitory concentrations (IC50) of Sprengerinin C in various cancer cell lines, providing a reference for dose-response studies.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG-2 | Hepatocellular Carcinoma | 3.07 | [1] |

| BEL7402 | Hepatocellular Carcinoma | 8.13 | [1] |

| HeLa | Cervical Cancer | 1.74 | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Inhibition of Angiogenesis by Sprengerinin C

References

Troubleshooting & Optimization

Technical Support Center: 14-Hydroxy sprengerinin C

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 14-Hydroxy sprengerinin C. Due to the limited publicly available stability data for this specific compound, this guide offers general protocols and troubleshooting advice based on the chemical class of diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of diterpenoids like this compound in solution is typically influenced by several factors:

-

pH: The acidity or alkalinity of the solution can catalyze hydrolysis or other degradation reactions, particularly if the compound contains ester or lactone functionalities.

-

Temperature: Elevated temperatures generally accelerate the rate of chemical degradation. For long-term storage, keeping solutions at low temperatures (-20°C or -80°C) is advisable.

-

Solvent: The choice of solvent is critical. While organic solvents like DMSO, ethanol, or methanol are often used for initial stock solutions, their interaction with the compound and the experimental system needs to be considered. The polarity and protic nature of the solvent can affect stability.

-

Light: Exposure to UV or even ambient light can induce photodecomposition in some molecules. It is a good practice to store solutions in amber vials or protected from light.

-

Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. For sensitive compounds, degassing solvents or using antioxidants may be necessary.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some troubleshooting steps:

-

Reduce Final Concentration: The final concentration of the compound in the aqueous buffer may be above its solubility limit. Try testing a lower final concentration.

-

Increase Organic Co-solvent Percentage: While not always possible depending on the experimental constraints (e.g., cell-based assays), slightly increasing the percentage of the organic co-solvent (like DMSO or ethanol) in the final aqueous solution can improve solubility. However, be mindful of the solvent's potential effects on your experiment.

-

Use a Surfactant or Solubilizing Agent: For in vitro assays, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility. Their compatibility with your specific assay must be verified.

-

pH Adjustment: The solubility of a compound can be pH-dependent if it has ionizable groups. Test the solubility in buffers with different pH values.

-

Sonication: Gentle sonication can sometimes help to dissolve precipitated material, but be cautious as it can also generate heat.

Q3: How should I prepare and store stock solutions of this compound?

A3: For initial stock solutions, use a high-purity, anhydrous organic solvent in which the compound is freely soluble, such as DMSO or ethanol. It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your experiments.

For storage:

-

Short-term (days to weeks): Store at 4°C.

-

Long-term (months to years): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light by using amber vials or wrapping them in foil.

Troubleshooting Guides

Issue: Inconsistent results in biological assays.

This could be due to the degradation of this compound in your assay medium.

Troubleshooting Steps:

-

Perform a Stability Check in Assay Medium:

-

Prepare a solution of this compound in your complete assay medium at the final working concentration.

-

Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO2) for the same duration.

-

At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV or LC-MS.

-

-

Analyze for Degradants: If degradation is observed, use LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway.

-

Minimize Incubation Time: If the compound is unstable, try to reduce the incubation time in your assay if the protocol allows.

-

Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Buffers

This protocol outlines a general method to assess the stability of this compound in aqueous buffers at different pH values and temperatures.

1. Materials:

-

This compound

-

DMSO (anhydrous)

-

Phosphate buffer (pH 5.0, 7.4)

-

Acetate buffer (pH 4.0)

-

Incubators or water baths (25°C, 37°C)

-

HPLC-UV or LC-MS system

-

Amber HPLC vials

2. Procedure:

-

Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare Test Solutions: Dilute the stock solution to a final concentration of 100 µM in each of the aqueous buffers (pH 4.0, 5.0, and 7.4). The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect.

-

Incubation:

-

Aliquot the test solutions into amber HPLC vials.

-

For each pH, place vials in incubators set at 25°C and 37°C.

-

A set of vials for each pH should also be kept at 4°C as a control.

-

-

Time Points: Collect samples at initial time (t=0) and at subsequent time points (e.g., 1, 2, 4, 8, 12, 24 hours).

-

Sample Analysis:

-

Immediately after collection, quench any potential degradation by adding an equal volume of cold acetonitrile or methanol.

-

Analyze the samples by a validated HPLC-UV or LC-MS method to determine the concentration of this compound remaining.

-

The percentage of the compound remaining at each time point is calculated relative to the concentration at t=0.

-

Data Presentation

Table 1: Hypothetical Stability of this compound (100 µM) in Aqueous Buffers at 25°C

| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 5.0) | % Remaining (pH 7.4) |

| 0 | 100 | 100 | 100 |

| 1 | 98.5 | 99.1 | 95.2 |

| 2 | 97.2 | 98.5 | 90.8 |

| 4 | 94.8 | 97.1 | 82.3 |

| 8 | 90.1 | 94.5 | 68.1 |

| 12 | 85.7 | 92.0 | 55.4 |

| 24 | 72.3 | 85.6 | 30.7 |

Table 2: Hypothetical Stability of this compound (100 µM) in Aqueous Buffers at 37°C

| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 5.0) | % Remaining (pH 7.4) |

| 0 | 100 | 100 | 100 |

| 1 | 95.1 | 97.2 | 88.4 |

| 2 | 90.3 | 94.8 | 78.1 |

| 4 | 81.2 | 90.1 | 61.0 |

| 8 | 65.9 | 81.5 | 37.2 |

| 12 | 52.4 | 73.8 | 14.5 |

| 24 | 28.1 | 54.5 | <5 |

Visualizations

Caption: Workflow for assessing the stability of this compound.

Caption: Hypothetical degradation pathways for a diterpenoid compound.

Technical Support Center: 14-Hydroxy Sprengerinin C

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 14-Hydroxy sprengerinin C, a C-19 diterpenoid alkaloid. Given the limited specific data on this compound, this guide draws upon established knowledge of the stability and degradation of structurally similar aconitine-type diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a complex C-19 diterpenoid alkaloid. The stability of this compound is critical for obtaining accurate and reproducible results in experimental settings. Degradation can lead to a loss of biological activity, the formation of artifacts, and misleading structure-activity relationship (SAR) data. The intricate structure, featuring multiple ester and hydroxyl groups, makes it susceptible to chemical modifications that can alter its interaction with biological targets.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on studies of related diterpenoid alkaloids, the primary factors causing degradation are:

-

pH: Both acidic and alkaline conditions can catalyze the hydrolysis of ester linkages, which are common in this class of compounds. Many alkaloids are unstable in acidic solutions.

-

Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and pyrolysis.

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation.

-

Solvents: The choice of solvent can influence stability. For instance, heating in methanol can lead to the replacement of acetyl groups.

-

Oxidizing Agents: The presence of oxidizing agents can also lead to degradation.

Q3: How should I store this compound to ensure its stability?

To maximize stability, this compound should be stored under the following conditions:

-

Solid Form: Store as a solid in a tightly sealed, amber glass vial.

-

Temperature: Store at or below -20°C.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

In Solution: If prepared in solution, use a non-reactive, anhydrous solvent. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store at -80°C.

Q4: What are the likely degradation products of this compound?

The most probable degradation pathway is the hydrolysis of its ester groups. This would result in the loss of acetyl and other ester-linked moieties, leading to the formation of less active or inactive derivatives. For example, the well-studied aconitine undergoes hydrolysis to form benzoylaconine and then aconine, with a significant reduction in toxicity and activity.[1][2][3][4]

Q5: How does degradation affect the biological activity of this compound?

C-19 diterpenoid alkaloids often exert their biological effects by modulating ion channels, such as voltage-gated sodium and potassium channels.[5][6][7][8][9] The ester groups are often crucial for this activity. Hydrolysis of these groups can dramatically reduce the compound's affinity for its target, leading to a loss of potency and altered pharmacological profile.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions for each experiment. 3. Perform a stability check of your stock solution using HPLC (see Experimental Protocols). |

| Inconsistent experimental results | Partial degradation of the compound, leading to variable concentrations of the active substance. | 1. Ensure consistent handling procedures. 2. Use a validated method to quantify the compound before each experiment. 3. Avoid repeated freeze-thaw cycles of stock solutions. |

| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | 1. Compare the chromatogram with a freshly prepared standard. 2. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation peaks. 3. Adjust experimental conditions (e.g., pH, temperature) to minimize degradation. |

| Precipitation of the compound in aqueous buffers | Poor solubility and potential for aggregation, which can be exacerbated by pH changes. | 1. Use a co-solvent (e.g., DMSO, ethanol) to improve solubility before diluting in aqueous buffer. 2. Ensure the final concentration of the organic solvent is compatible with your experimental system. 3. Check the pH of the final solution. |

Data on the Stability of Aconitine (A Model C-19 Diterpenoid Alkaloid)

The following tables summarize data on the degradation of aconitine, which can serve as a proxy for understanding the stability of this compound.

Table 1: Thermal Degradation of Aconitine

| Temperature (°C) | Time (min) | Aconitine Content (µg/mL) | Reference |

| 140 | 30 | 19.36 | [10] |

| 160 | 3 | 8.26 | [10] |

| 160 | 5 | 0 | [10] |

Table 2: Hydrolysis of Aconitine in Water

| Time (hours) | Major Hydrolysis Products | Extent of Hydrolysis | Reference |

| 8 - 24 | Benzoylaconine, Aconine | Mostly complete within 20 hours | [4] |

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer, pH to be optimized).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

-

Column Temperature: 25-30°C.

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject a freshly prepared standard solution to determine the initial peak area and retention time.

-

Subject aliquots of the stock solution to various stress conditions (see Protocol 2).

-

At specified time points, inject the stressed samples into the HPLC system.

-

Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

Protocol 2: Forced Degradation Studies

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Sample at various time points (e.g., 1, 2, 4, 8 hours) and neutralize before HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Sample at various time points and neutralize before HPLC analysis.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature. Sample at various time points.

-

Thermal Degradation: Incubate the solid compound and a solution at elevated temperatures (e.g., 60°C, 80°C) and analyze at different time intervals.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and analyze at different time intervals. Protect a control sample from light.

Visualizations

Caption: Predicted hydrolytic degradation pathway of this compound.

References

- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. [Studies on hydrolysis of aconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diterpene Lipo-Alkaloids with Selective Activities on Cardiac K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New diterpenoid alkaloids from Aconitum coreanum and their anti-arrhythmic effects on cardiac sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 14-Hydroxy Sprengerinin C Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for 14-Hydroxy sprengerinin C.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to HPLC analysis?

A1: this compound is a complex diterpenoid. Understanding its fundamental properties is crucial for method development. Key characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C44H70O17 | PubChem[1] |

| Molecular Weight | 871.0 g/mol | PubChem[1] |

| XLogP3 | -0.3 | PubChem[1] |

The low XLogP3 value suggests that this compound is a relatively polar compound, which will influence the choice of mobile and stationary phases.

Q2: What is a good starting point for an HPLC method for this compound?

A2: For a relatively polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point. A C18 column is a common choice for the separation of diterpenoids.[2] A gradient elution with water and an organic solvent like acetonitrile or methanol is recommended to ensure adequate separation and resolution.

Q3: How can I improve the peak shape for this compound?

A3: Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve peak symmetry, consider the following:

-

Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. For diterpenoids, adding a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape.

-

Buffer Concentration: Insufficient buffer concentration can lead to peak tailing.[3] A buffer concentration in the range of 10-25 mM is often sufficient.[3]

-

Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.[4] If a stronger solvent is used for dissolution, inject a smaller volume.

-

Column Overload: Injecting too much sample can lead to peak fronting.[3] Try reducing the injection volume or sample concentration.

Q4: My retention time for this compound is drifting. What could be the cause?

A4: Retention time drift can be caused by several factors:

-

Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to shifting retention times.[5]

-

Mobile Phase Composition: Inaccurate preparation of the mobile phase can cause retention time shifts. Prepare fresh mobile phase daily and ensure components are miscible.[5][6]

-

Column Temperature: Fluctuations in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.[5][7]

-

Flow Rate Changes: Inconsistent flow rates from the pump can lead to drift. Check for leaks in the system and ensure the pump is functioning correctly.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column.[5] |

| Incompatible sample solvent. | Dissolve the sample in the mobile phase. | |

| Column overloading. | Reduce the injection volume or sample concentration. | |

| Mismatched pH of mobile phase. | Adjust the mobile phase pH with a suitable buffer or acid.[3] | |

| Retention Time Shifts | Inadequate column equilibration. | Increase the equilibration time between runs.[5] |

| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing.[6] | |

| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[7] | |

| Leaks in the HPLC system. | Check all fittings for leaks and tighten where necessary.[6] | |

| Low Sensitivity / Small Peaks | Low sample concentration. | Increase the sample concentration or injection volume. |

| Incorrect detection wavelength. | Determine the optimal UV absorbance wavelength for this compound by running a UV scan. | |

| Detector lamp issue. | Check the detector lamp's energy and replace it if necessary.[5] | |

| High Backpressure | Blockage in the system (e.g., column frit, tubing). | Reverse flush the column (disconnect from the detector first). Check for and remove any blockages in the tubing.[6] |

| Mobile phase precipitation. | Ensure mobile phase components are fully miscible and filtered.[4] | |

| High flow rate. | Reduce the flow rate. |

Experimental Protocol: HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

1. Materials and Reagents:

-

This compound standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (or other suitable acidifier)

-

0.22 µm syringe filters

2. Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Degas both mobile phases prior to use.

4. Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm (or optimal wavelength determined by UV scan) |

| Injection Volume | 10 µL |

5. Sample Preparation:

-

Accurately weigh and dissolve the this compound standard in the initial mobile phase (e.g., 20% acetonitrile in water).

-

Filter the sample through a 0.22 µm syringe filter before injection.

6. System Suitability:

-

Perform at least five replicate injections of the standard solution.

-

The relative standard deviation (RSD) for retention time and peak area should be less than 2%.

Workflow and Logic Diagrams

Caption: HPLC method development and optimization workflow.

Caption: A logical approach to troubleshooting common HPLC problems.

References

- 1. This compound | C44H70O17 | CID 102004870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hplc.eu [hplc.eu]

- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]

- 5. HPLC Troubleshooting Guide [scioninstruments.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 14-Hydroxy Sprengerinin C Experiments

Welcome to the technical support center for researchers working with 14-Hydroxy sprengerinin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments. As this compound is a novel compound, this guidance is based on established protocols for its parent compound, sprengerinin C, and general best practices for natural product research.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for the parent compound, sprengerinin C?

Sprengerinin C has been shown to exert anti-tumorigenic effects in hepatocellular carcinoma through multiple mechanisms. It inhibits proliferation and angiogenesis while inducing apoptosis.[1] Specifically, it can block VEGFR2-dependent signaling pathways, suppress HIF-1α transcriptional activity, and activate the NADPH oxidase/ROS-dependent caspase apoptosis pathway.[1]

Q2: I am observing low solubility of this compound in my aqueous cell culture medium. What can I do?

Low aqueous solubility is a common challenge with natural products. It is recommended to dissolve this compound in a small amount of a biocompatible organic solvent, such as DMSO, before preparing the final working concentrations in your culture medium. Ensure the final solvent concentration is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: My in vitro angiogenesis assay (e.g., tube formation assay) is yielding inconsistent results. What are the potential causes?

Inconsistencies in tube formation assays can arise from several factors, including the health and passage number of the endothelial cells (e.g., HUVECs), the quality and concentration of the Matrigel or other extracellular matrix, and the stability of the compound in the assay medium. Ensure your cells are healthy and within a low passage number, and that the Matrigel is properly thawed and polymerized. A time-course and dose-response experiment is recommended to optimize the assay conditions.

Q4: I am not observing the expected apoptotic effects in my cancer cell line after treatment with this compound. What should I check?

Several factors could contribute to a lack of apoptotic response. The concentration of the compound may be too low, or the incubation time may be insufficient. It is also possible that the specific cancer cell line you are using is resistant to this compound. We recommend performing a dose-response study with a wide range of concentrations and a time-course experiment. Including a positive control known to induce apoptosis in your cell line can help validate the assay.

Troubleshooting Guides

Problem 1: High background apoptosis in control cells in an Annexin V/PI assay.

| Possible Cause | Troubleshooting Step |

| Cell Health: Cells were unhealthy or overgrown before the experiment. | Ensure cells are in the logarithmic growth phase and are not overly confluent. |

| Reagent Issues: Suboptimal buffer conditions or degraded reagents. | Use fresh, calcium-containing binding buffer for Annexin V staining.[2][3] |

| Harsh Cell Handling: Excessive centrifugation speeds or vigorous pipetting. | Handle cells gently throughout the staining procedure. |

| Contamination: Mycoplasma or other microbial contamination. | Regularly test cell cultures for contamination. |

Problem 2: Weak or no signal in Western blot for apoptosis markers (e.g., cleaved caspases, PARP).

| Possible Cause | Troubleshooting Step |

| Timing of Harvest: Peak protein expression was missed. | Perform a time-course experiment to determine the optimal time point for cell lysis after treatment. |

| Insufficient Protein Loading: Unequal protein amounts loaded in the gel. | Quantify protein concentration accurately and ensure equal loading. |

| Poor Antibody Performance: Primary or secondary antibody is not effective. | Use a positive control to validate antibody performance and optimize antibody concentrations. |

| Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane. | Optimize transfer conditions (time, voltage) and ensure proper membrane activation. |

Problem 3: Variability in anti-angiogenic activity in an in vitro assay.

| Possible Cause | Troubleshooting Step |

| Endothelial Cell Variability: High passage number or poor health of endothelial cells. | Use low-passage endothelial cells and ensure they are healthy and proliferating well before the assay. |

| Inconsistent Matrix Polymerization: Uneven thickness or improper gelling of Matrigel. | Thaw Matrigel on ice and ensure a consistent, bubble-free layer in each well. Allow for complete polymerization at 37°C. |

| Compound Instability: Degradation of this compound in the assay medium. | Prepare fresh solutions of the compound for each experiment and consider the stability of the compound over the assay duration. |

| Subjective Quantification: Inconsistent analysis of tube formation. | Use image analysis software to quantify tube length, branching points, and total network area for objective results. |

Experimental Protocols & Methodologies

General Protocol for Assessing Apoptosis Induction

A common method to assess apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting: After incubation, collect both the floating and adherent cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are essential for proper compensation and gating.

General Protocol for In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

-

Plate Coating: Coat a 96-well plate with Matrigel and allow it to polymerize at 37°C.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.

-

Compound Treatment: Immediately after seeding, add medium containing various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for tube formation in the control group (typically 4-12 hours).

-

Imaging and Analysis: Visualize the tube formation using a microscope. Capture images and quantify the extent of tube formation using appropriate software.

Visualizations

Caption: General experimental workflow for assessing the biological activity of this compound.

Caption: Known signaling pathways of the parent compound, Sprengerinin C.

References

Technical Support Center: Purification of 14-Hydroxy Sprengerinin C and Related Diterpenoids

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 14-Hydroxy sprengerinin C, a complex diterpenoid. Given the limited specific literature on this compound, this guide draws upon established methodologies for the purification of similar complex natural products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty separating this compound from other structurally similar compounds. What strategies can I employ?

A1: Co-elution of structurally similar compounds is a common challenge in the purification of complex diterpenoids. Here are several strategies to improve separation:

-

Orthogonal Chromatography: Employing multiple chromatographic techniques with different separation principles is highly effective. If you are using normal-phase chromatography, consider subsequent purification with reverse-phase HPLC. Other options include countercurrent chromatography (CCC) or size-exclusion chromatography.

-

Gradient Optimization: Fine-tuning the solvent gradient during column chromatography can enhance the resolution between closely eluting peaks. Experiment with shallower gradients around the elution point of your target compound.

-

Alternative Stationary Phases: If standard silica or C18 columns are not providing adequate separation, explore alternative stationary phases. For reverse-phase HPLC, phenyl-hexyl or cyano-propyl columns can offer different selectivity. For normal-phase, alumina or diol-bonded silica may be beneficial.

-

Temperature Variation: In HPLC, adjusting the column temperature can alter the selectivity of the separation. Try running the purification at both elevated and sub-ambient temperatures to see if resolution improves.

Q2: My yield of this compound is very low after the initial extraction and purification steps. How can I improve recovery?

A2: Low recovery can be attributed to several factors, from initial extraction inefficiency to degradation of the target compound. Consider the following troubleshooting steps:

-

Extraction Efficiency: Ensure your initial solvent extraction is appropriate for the polarity of this compound. Based on its structure with numerous hydroxyl groups, a polar solvent like methanol or ethanol is a good starting point.[1] A series of extractions with solvents of varying polarity can also be beneficial.

-

Minimize Transfer Steps: Each transfer of your sample from one container to another can result in material loss. Streamline your workflow to minimize these steps.

-

Compound Degradation: The complex structure of this compound may be sensitive to pH, temperature, or light.

-

pH Control: Use buffers during extraction and purification to maintain a stable pH.

-

Temperature: Avoid excessive heat. If using a rotary evaporator, use a water bath with the lowest effective temperature.

-

Light Sensitivity: Protect your sample from light by using amber glassware or covering your containers with aluminum foil.

-

-

Adsorption onto Surfaces: Highly polar compounds can adsorb to glass or plastic surfaces. Silanizing your glassware can help to minimize this.

Q3: I am observing peak tailing/fronting during my HPLC purification of this compound. What are the likely causes and solutions?

A3: Peak asymmetry in HPLC can be caused by several factors. The table below outlines common causes and potential solutions.

| Problem | Potential Cause | Troubleshooting Solution |

| Peak Tailing | Secondary interactions with the stationary phase | Add a small amount of a competing agent to the mobile phase (e.g., triethylamine for basic compounds, trifluoroacetic acid for acidic compounds). |

| Column overload | Inject a smaller sample volume or use a larger diameter column. | |

| Column degradation | Flush the column with a strong solvent or replace the column if performance does not improve. | |

| Peak Fronting | Sample mass overload | Dilute the sample or inject a smaller volume. |

| Poor sample solubility in the mobile phase | Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition. |

Experimental Protocols

General Protocol for the Extraction and Isolation of Diterpenoids from Plant Material

This protocol provides a general framework. Optimization will be required for specific plant matrices and target compounds.

-

Extraction:

-

Air-dry and powder the plant material.

-

Perform exhaustive extraction with a suitable solvent (e.g., 95% aqueous ethanol) at room temperature.[1]

-

Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). This will fractionate the extract based on polarity.

-

Analyze each fraction by TLC or HPLC to determine which contains the highest concentration of the target compound.

-

-

Initial Chromatographic Purification:

-

Subject the enriched fraction to flash column chromatography (FCC) on silica gel.[2]

-

Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.[2]

-

Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Further purify the combined fractions using preparative HPLC.

-

A C18 reverse-phase column is a common starting point.

-

Use a suitable mobile phase, such as a gradient of water and acetonitrile or methanol.

-

Monitor the elution profile with a UV detector at an appropriate wavelength.

-

Collect the peak corresponding to this compound.

-

-

Purity Assessment:

-

Assess the purity of the final compound using analytical HPLC with a high-resolution mass spectrometer (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Experimental Workflow for Diterpenoid Purification

Caption: A generalized workflow for the purification of diterpenoids from plant sources.

Troubleshooting Logic for Low Purification Yield

References

- 1. Frontiers | Isolation of two triterpenoids from Phlomis purpurea, one of them with anti-oomycete activity against Phytophthora cinnamomi, and insights into its biosynthetic pathway [frontiersin.org]

- 2. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the Bioavailability of 14-Hydroxy Sprengerinin C

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 14-Hydroxy sprengerinin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a complex diterpenoid natural product. Key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C44H70O17 | PubChem[1] |

| Molecular Weight | 871.0 g/mol | PubChem[1] |

| XLogP3 | -0.3 | PubChem[1] |

The negative XLogP3 value suggests that this compound is relatively hydrophilic. While high water solubility can be advantageous, poor membrane permeability can still limit oral bioavailability.

Q2: What are the common reasons for the low oral bioavailability of diterpenoids like this compound?

Low oral bioavailability of terpenoids is a significant challenge and can be attributed to several factors:

-

Poor aqueous solubility and dissolution rate : Many terpenoids are lipophilic and do not dissolve well in the gastrointestinal fluids.[2][3]

-

Low intestinal permeability : The molecular size and structure of the compound may hinder its passage across the intestinal epithelium.[2]

-

First-pass metabolism : The compound may be extensively metabolized in the liver before it reaches systemic circulation.[4]

-

Efflux by transporters : P-glycoprotein and other efflux transporters can actively pump the compound out of intestinal cells, reducing its absorption.

Q3: What are the general strategies to enhance the bioavailability of poorly soluble or poorly permeable drugs?

Several formulation strategies can be employed to improve the oral bioavailability of challenging compounds. These can be broadly categorized as:

-

Physical Modifications :

-

Lipid-Based Formulations :

-

Complexation :

-

Cyclodextrin complexes, which form inclusion complexes with the drug to increase its solubility.[5]

-

-

Nanotechnology-Based Approaches :

Troubleshooting Guides

Issue 1: Low in vitro dissolution rate of this compound.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Poor wetting and aggregation of particles. | 1. Micronization : Reduce particle size using techniques like milling or jet milling. 2. Nanosuspension : Formulate the compound as a nanosuspension. | Increased surface area leading to improved dissolution. |

| Intrinsic low solubility in aqueous media. | 1. Solid Dispersion : Prepare a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC). 2. Cyclodextrin Complexation : Formulate an inclusion complex with a suitable cyclodextrin. | Enhanced solubility and dissolution rate. |

| Inadequate solubilization in dissolution media. | Surfactant Addition : Incorporate a biocompatible surfactant into the formulation or dissolution medium. | Improved wetting and micellar solubilization. |

Issue 2: High inter-individual variability in plasma concentrations in animal studies.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Food effects on absorption. | Administer the formulation to fasted and fed animal groups to assess the impact of food. | Understanding of food-drug interactions to standardize dosing protocols. |

| Formulation-dependent absorption. | Lipid-Based Formulation : Develop a self-emulsifying drug delivery system (SEDDS) to ensure more consistent emulsification and absorption.[9] | Reduced variability in absorption and more reproducible plasma profiles. |

| Genetic polymorphism in metabolic enzymes or transporters. | Genotype the animals for relevant metabolic enzymes and transporters if known to be highly polymorphic in the species. | Stratification of data to identify sources of variability. |

Issue 3: Evidence of significant first-pass metabolism.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Extensive hepatic metabolism. | Co-administration with a Bioenhancer : Administer with an inhibitor of relevant metabolic enzymes, such as piperine, which can inhibit cytochrome P450 enzymes.[12] | Increased systemic exposure by reducing metabolic clearance. |

| Gut wall metabolism. | Lymphatic Targeting : Formulate the compound in a lipid-based system to promote lymphatic uptake, thereby bypassing the portal circulation and first-pass metabolism.[13] | Enhanced bioavailability of the parent compound. |

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion

Objective : To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.

Materials :

-

This compound

-

Polyvinylpyrrolidone (PVP K30)

-

Methanol

-

Rotary evaporator

-

Mortar and pestle

-

Sieves

Methodology :

-

Accurately weigh 100 mg of this compound and 900 mg of PVP K30.

-

Dissolve both components in a minimal amount of methanol in a round-bottom flask.

-

Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.

-

Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

-

Gently scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

-

Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

-

Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD).

Protocol 2: In Vitro Dissolution Testing

Objective : To compare the dissolution profile of pure this compound with its solid dispersion formulation.

Apparatus :

-

USP Dissolution Apparatus 2 (Paddle type)

-

HPLC with a suitable column for quantification

Dissolution Medium :

-

900 mL of simulated gastric fluid (pH 1.2) without pepsin, maintained at 37 ± 0.5°C.

Methodology :

-

Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus and allow it to equilibrate to 37 ± 0.5°C.

-

Accurately weigh an amount of pure this compound or its solid dispersion equivalent to 10 mg of the active compound.

-

Add the sample to the dissolution vessel and immediately start the apparatus at a paddle speed of 75 RPM.

-

Withdraw 5 mL aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

-

Filter the samples through a 0.45 µm syringe filter.

-

Analyze the concentration of this compound in the samples using a validated HPLC method.

-

Plot the percentage of drug dissolved against time to obtain the dissolution profiles.

Signaling Pathways and Experimental Workflows

A potential mechanism of action for natural products like this compound could involve the activation of the NRF2/SKN-1 signaling pathway, which is crucial for cellular defense against oxidative stress.

Caption: Hypothetical activation of the NRF2 signaling pathway by this compound.

Caption: Experimental workflow for enhancing the bioavailability of this compound.

References

- 1. This compound | C44H70O17 | CID 102004870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nutritionaloutlook.com [nutritionaloutlook.com]

- 11. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]

Technical Support Center: Cell Viability Assays with 14-Hydroxy Sprengerinin C

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 14-Hydroxy sprengerinin C in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific quantitative data on the biological activity of this compound is not extensively available in published literature. The experimental data and signaling pathways detailed below are based on studies of the closely related compound, Sprengerinin C . The addition of a hydroxyl group may alter the biological activity; therefore, this guide should be used as a reference and a starting point for your experimental design with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on cancer cells?

A1: Based on studies of the related compound Sprengerinin C, this compound is anticipated to inhibit cancer cell proliferation and induce apoptosis. Sprengerinin C has been shown to have anti-tumorigenic effects, particularly in hepatocellular carcinoma cell lines like HepG-2 and BEL7402.[1] It is expected to suppress tumor angiogenesis and arrest the cell cycle.[1]

Q2: Which cell viability assays are most appropriate for studying the effects of this compound?

A2: To obtain a comprehensive understanding of the effects of this compound, a combination of assays is recommended:

-

Metabolic Viability Assays (e.g., MTT, XTT, or MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are useful for determining the IC50 (half-maximal inhibitory concentration) of the compound.

-

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is crucial for specifically detecting and quantifying apoptosis (programmed cell death), which is a known mechanism of Sprengerinin C.[1]

-

Cell Cycle Analysis: Flow cytometry analysis of DNA content using propidium iodide can reveal if the compound causes cell cycle arrest, another reported effect of Sprengerinin C.[1]

Q3: What solvent should I use to dissolve this compound?

Q4: How can I determine the optimal concentration range and incubation time for my experiments?

A4: A dose-response and time-course experiment is essential. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) and several time points (e.g., 24, 48, and 72 hours). This will help you determine the IC50 value and the optimal time point to observe the desired effects for your specific cell line.

Troubleshooting Guides

MTT/XTT/MTS Assays

| Issue | Possible Cause | Troubleshooting Steps |

| High background in wells without cells | Contamination of the medium or assay reagents. | Use fresh, sterile medium and reagents. Ensure proper aseptic technique. |

| Low signal or no change in viability with increasing compound concentration | The compound is not active at the tested concentrations. The incubation time is too short. The cell seeding density is too low. | Test a wider and higher range of concentrations. Increase the incubation time (e.g., up to 72 hours). Optimize cell seeding density to ensure they are in the logarithmic growth phase. |

| Inconsistent results between replicate wells | Uneven cell seeding. Pipetting errors. Edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate for experimental samples. |

| Precipitation of the compound in the culture medium | The compound has low solubility in the aqueous medium. | Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. If precipitation persists, consider using a different solvent or a solubilizing agent (with appropriate controls). |

Annexin V/PI Apoptosis Assays

| Issue | Possible Cause | Troubleshooting Steps |

| High percentage of necrotic cells (Annexin V+/PI+) even in the control group | Harsh cell handling during harvesting (e.g., over-trypsinization). High cell density leading to nutrient depletion. | Handle cells gently. Use the minimum necessary concentration and incubation time for trypsin. Ensure cells are not overgrown before starting the experiment. |

| No significant increase in apoptotic cells (Annexin V+/PI-) with treatment | The compound does not induce apoptosis at the tested concentration or time point. The chosen time point is too early or too late to detect early apoptosis. | Perform a time-course experiment to identify the optimal window for apoptosis detection. Test a wider range of compound concentrations. |

| High background fluorescence | Inadequate washing of cells. Autofluorescence of the cells or the compound. | Ensure thorough washing of cells with binding buffer. Include an unstained cell control to set the baseline fluorescence. If the compound is autofluorescent, choose fluorochromes for Annexin V and PI that have emission spectra distinct from the compound's fluorescence. |

| Compensation issues in flow cytometry | Incorrect compensation settings. | Use single-stained controls (Annexin V only and PI only) to set up the compensation correctly before running the experimental samples. |

Data Presentation

The following tables present hypothetical data based on the known activity of Sprengerinin C to illustrate how to structure your results. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Table 1: Hypothetical IC50 Values of a Sprengerinin C-like Compound

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| HepG-2 | 48 | 15.2 |

| BEL7402 | 48 | 21.8 |

| HUVEC | 48 | 8.5 |

Table 2: Hypothetical Apoptosis Rates Induced by a Sprengerinin C-like Compound (at 20 µM for 48 hours)

| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| HepG-2 | 25.4 | 12.1 |

| BEL7402 | 19.8 | 9.7 |

Experimental Protocols

MTT Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

-

Cell Treatment: Seed cells in a 6-well plate, allow them to adhere, and then treat with this compound at the desired concentrations for the determined time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE or accutase.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the samples immediately by flow cytometry. Use unstained and single-stained controls to set up the instrument and compensation.

Visualizations

Signaling Pathways

The diagrams below illustrate the signaling pathways known to be affected by Sprengerinin C, which may be relevant for this compound.

Caption: Sprengerinin C's Inhibition of Angiogenesis Pathways.

Caption: Sprengerinin C's Pro-Apoptotic Signaling Cascade.

Experimental Workflow

Caption: General Workflow for Cell Viability Experiments.

References

Validation & Comparative

A Comparative Guide to 14-Hydroxy Sprengerinin C and Other Bioactive Steroidal Saponins

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of 14-Hydroxy sprengerinin C and other prominent steroidal saponins with demonstrated anticancer properties. While specific experimental data on the biological activity of this compound is not extensively available in current literature, this document provides a comprehensive comparison with its parent compound, Sprengerinin C, and two other well-researched steroidal saponins: Dioscin and Polyphyllin D. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound

This compound is a steroidal saponin, a class of naturally occurring glycosides known for their diverse pharmacological activities.[1][2] Its chemical structure, as indexed in public chemical databases, reveals a complex steroidal backbone with multiple hydroxylations and a sugar moiety, characteristic of this class of compounds. It is presumed to be isolated from plant species of the Asparagus genus, which are rich sources of various bioactive saponins.[3]

Chemical Structure of this compound:

-

Molecular Formula: C₄₄H₇₀O₁₇

-

Molecular Weight: 871.0 g/mol

While its parent compound, Sprengerinin C, has been shown to possess anti-tumorigenic effects, specific biological data for the 14-Hydroxy derivative is not yet prevalent in published research.[4] This guide, therefore, draws comparisons with closely related and extensively studied steroidal saponins to provide a predictive context for its potential therapeutic applications.

Comparative Analysis of Cytotoxic Activity

The in vitro cytotoxicity of steroidal saponins against various cancer cell lines is a key indicator of their potential as anticancer agents. The following tables summarize the available 50% inhibitory concentration (IC₅₀) values for Sprengerinin C, Dioscin, and Polyphyllin D across a range of human cancer cell lines. This data provides a benchmark for evaluating the potential potency of novel saponins like this compound.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Steroidal Saponins

| Cancer Cell Line | Sprengerinin C | Dioscin | Polyphyllin D |

| Hepatocellular Carcinoma | |||

| HepG2 | Data not available | ~5.0 | Data not available |

| R-HepG2 (drug-resistant) | Data not available | Data not available | Potent activity reported |

| Lung Cancer | |||

| A549 | Data not available | Data not available | Data not available |

| H1650 | Data not available | 1.7 | Data not available |

| PC9GR | Data not available | 2.1 | Data not available |

| H1975 | Data not available | 4.3 | Data not available |

| Breast Cancer | |||

| MDA-MB-435 | Data not available | 2.6 | Data not available |

| MDA-MB-468 | Data not available | 1.53 | Data not available |

| MCF-7 | Data not available | 4.79 | Data not available |

| Cervical Cancer | |||

| HeLa | Data not available | 4.5 | Data not available |

| Leukemia | |||

| HL-60 | Data not available | 0.8 | Data not available |

| Jurkat | Data not available | Data not available | 2.8 |

| Colon Cancer | |||

| SW480 | Data not available | Data not available | Data not available |

Note: The IC₅₀ values are compiled from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Mechanisms of Action: A Comparative Overview

Steroidal saponins exert their anticancer effects through multiple mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Sprengerinin C

Sprengerinin C has been demonstrated to inhibit tumor growth in hepatocellular carcinoma by:

-

Inducing Apoptosis: It activates the NADPH oxidase/reactive oxygen species (ROS)-dependent caspase apoptosis pathway.

-

Inhibiting Angiogenesis: It blocks the vascular endothelial growth factor receptor 2 (VEGFR2)-dependent phosphoinositide 3-kinase (PI3K)/Akt/mTOR and p38 MAPK signaling pathways.

-

Suppressing Proliferation: It causes G2/M-phase cell cycle arrest mediated by p53.

Dioscin

Dioscin exhibits broad-spectrum anticancer activity through various mechanisms, including:

-

Induction of Apoptosis: It can activate both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Cell Cycle Arrest: It can induce cell cycle arrest at different phases depending on the cancer cell type.

-

Inhibition of Metastasis: It has been shown to suppress the migration and invasion of cancer cells.

Polyphyllin D

Polyphyllin D is a potent anticancer agent that has been shown to:

-

Induce Apoptosis: It can trigger apoptosis in various cancer cells, including drug-resistant lines.

-

Overcome Multidrug Resistance: It has demonstrated efficacy in cancer cells that are resistant to conventional chemotherapy.

-

Inhibit Key Signaling Pathways: It can modulate signaling pathways involved in cell survival and proliferation.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the anticancer properties of steroidal saponins.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test saponin (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test saponin at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

-

Compound Treatment: Treat the cells with different concentrations of the test saponin.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Visualization: Observe the formation of tube-like structures under a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length or the number of branch points using imaging software.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Sprengerinin C and the general workflows for the experimental protocols described.

Caption: Signaling pathways modulated by Sprengerinin C.

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for apoptosis analysis.

Conclusion and Future Directions

While this compound remains a novel compound with uncharacterized biological activity, its structural similarity to other potent anticancer steroidal saponins suggests it holds significant therapeutic potential. The comparative data presented for Sprengerinin C, Dioscin, and Polyphyllin D provide a valuable framework for predicting its efficacy and mechanisms of action.

Future research should focus on the isolation and purification of this compound to enable comprehensive in vitro and in vivo studies. Determining its cytotoxic profile against a broad panel of cancer cell lines and elucidating its specific molecular targets will be crucial steps in assessing its potential as a novel anticancer drug candidate. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

- 1. Furostanol Saponins from Asparagus cochinchinensis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytotoxic steroidal saponins from the rhizomes of Asparagus oligoclonos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Pharmacological Activities of Dioscin - PMC [pmc.ncbi.nlm.nih.gov]

Validation of 14-Hydroxy Sprengerinin C's Mechanism of Action: A Comparative Analysis

An In-depth Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of a vast array of natural compounds. Among these, saponins derived from the Asparagus genus have garnered significant interest for their diverse biological activities. This guide focuses on 14-Hydroxy sprengerinin C, a putative steroidal saponin, and aims to provide a comparative analysis of its mechanism of action. However, it is crucial to note that at the time of this publication, specific experimental data on the biological activity and mechanism of action of this compound is not available in the public domain. A compound with this name is registered in the PubChem database with the molecular formula C44H70O17[1].

Given the absence of direct evidence for this compound, this guide will provide a comprehensive overview of the known mechanisms of action of related bioactive compounds isolated from Asparagus species. This information can serve as a foundational framework for hypothesizing and validating the potential therapeutic effects of this compound.

Potential Bioactivities of Sprengerinin Compounds Based on Analogs from Asparagus Species

Compounds isolated from various Asparagus species have demonstrated a wide range of biological effects, including anticancer, antioxidant, immunomodulatory, and anti-inflammatory activities[2][3][4][5]. These effects are often attributed to the presence of saponins, polyphenols, and flavonoids[2][3][5]. It is plausible that this compound, as a member of this chemical family, may exhibit similar properties.

Table 1: Comparative Bioactivities of Compounds Isolated from Asparagus Species

| Compound Class | Specific Compound(s) | Observed Bioactivity | Potential Mechanism of Action | Reference(s) |

| Saponins | Asparacoside, Asparacosins A & B | Cytotoxicity against various cancer cell lines (KB, Col-2, LNCaP, Lu-1) | Induction of apoptosis, cell cycle arrest | [4] |

| Saponins | General extracts | Anticancer, antiobesity | Inhibition of pancreatic lipase, cytotoxic effects | [5] |

| Polyphenols | Ferulic acid, Gallic acid | Antioxidant | Scavenging of free radicals, upregulation of antioxidant enzymes | [5] |

| Flavonoids | Quercetin, Kaempferol | Anti-inflammatory, Neuroprotective | Inhibition of pro-inflammatory cytokines, modulation of signaling pathways (e.g., NF-κB) | [6] |

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanism of action of this compound, a series of well-established experimental protocols can be employed. The following methodologies are standard in the field for characterizing the biological effects of novel compounds.

In Vitro Cytotoxicity and Antiproliferative Assays

-

Objective: To determine the cytotoxic and antiproliferative effects of this compound on cancer cell lines.

-

Methodology:

-

Cell Culture: Culture relevant human cancer cell lines (e.g., breast, colon, lung) in appropriate media.

-

MTT Assay: Plate cells in 96-well plates and treat with varying concentrations of this compound for 24, 48, and 72 hours. Add MTT reagent and measure the absorbance to determine cell viability.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

-

Apoptosis and Cell Cycle Analysis

-

Objective: To investigate whether this compound induces apoptosis and/or causes cell cycle arrest.

-

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining: Treat cells with the IC50 concentration of the compound. Stain with Annexin V-FITC and PI and analyze by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Cycle Analysis: Treat cells, fix with ethanol, and stain with PI containing RNase. Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Western Blot Analysis for Signaling Pathway Elucidation

-

Objective: To identify the key signaling proteins modulated by this compound.

-

Methodology:

-

Protein Extraction: Treat cells with the compound for various time points, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3), cell cycle regulation (e.g., Cyclins, CDKs), and other relevant signaling pathways (e.g., PI3K/Akt, MAPK).

-

Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Visualizing Experimental Workflows and Potential Signaling Pathways

To facilitate a clearer understanding of the experimental approach and potential mechanisms, the following diagrams are provided.

Caption: Experimental workflow for validating the mechanism of action.

Caption: Hypothesized signaling pathways for this compound.

References

- 1. This compound | C44H70O17 | CID 102004870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive compounds, antioxidant and binding activities and spear yield of Asparagus officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive constituents from Asparagus cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical Profile and In Vitro Bioactivities of Wild Asparagus stipularis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering the Interactions of Bioactive Compounds in Selected Traditional Medicinal Plants against Alzheimer’s Diseases via Pharmacophore Modeling, Auto-QSAR, and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Replicating Studies with 14-Hydroxy sprengerinin C: A Comparative Analysis

For researchers, scientists, and drug development professionals interested in the therapeutic potential of 14-Hydroxy sprengerinin C, this guide offers a comparative overview of its standing within the current scientific landscape. As a natural alkaloid derived from the genus Sprengeri, this compound is noted for its potential to interact with cellular pathways, influencing enzyme activity and receptor binding.[1] Preliminary investigations suggest possible anti-inflammatory and antioxidant properties, positioning it as a compound of interest for biomedical research.[1]

Current State of Research on this compound

This compound is a steroidal compound found in Ophiopogon japonicus.[2][3][4] Its chemical formula is C44H70O17 and it has a molecular weight of 871.02 g/mol .[3] While the compound has been isolated and characterized, and is available from commercial suppliers, a comprehensive body of peer-reviewed research detailing its biological activity, signaling pathways, and experimental protocols remains limited. This scarcity of published data presents a challenge for replicating and building upon existing findings.

A related compound, 17-Hydroxy sprengerinin C, also isolated from Polygonatum sibiricum, has been shown to possess anticancer activities by reducing the expression of Bcl-2 and pro-caspase-3, and increasing the production of Bax, suggesting an induction of apoptosis.[5] Another related molecule, Sprengerinin C, has been identified as a potential angiogenesis inhibitor with anti-tumorigenic effects.[6] These findings for related compounds suggest a promising avenue of investigation for this compound in the field of oncology.